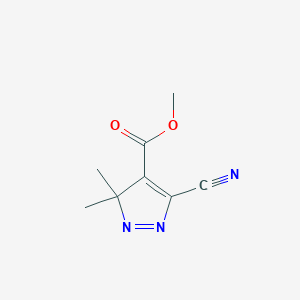
Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its cyano and carboxylate functional groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,3-dimethyl-2-butanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyano and carboxylate groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole: The parent compound with a simple five-membered ring structure.
3,5-Dimethylpyrazole: Similar structure but lacks the cyano and carboxylate groups.
Methyl 3,5-dimethylpyrazole-4-carboxylate: Similar but without the cyano group.
Uniqueness
Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate is unique due to the presence of both cyano and carboxylate groups, which enhance its reactivity and potential for forming diverse chemical interactions. These functional groups also contribute to its versatility in various applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
86557-01-9 |
|---|---|
Fórmula molecular |
C8H9N3O2 |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
methyl 5-cyano-3,3-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-8(2)6(7(12)13-3)5(4-9)10-11-8/h1-3H3 |
Clave InChI |
QMSXNPHVQSIFIX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(N=N1)C#N)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



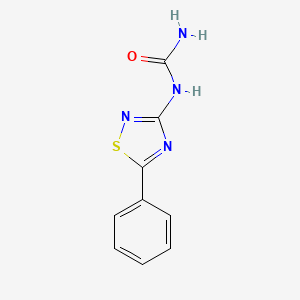
![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)

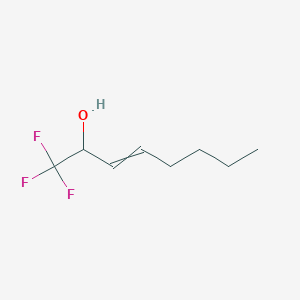

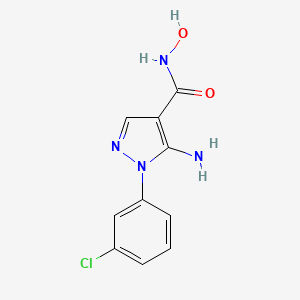

![3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14400785.png)

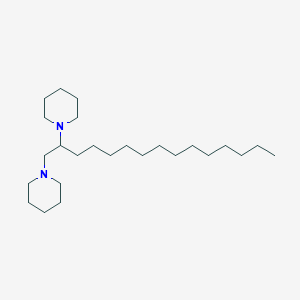
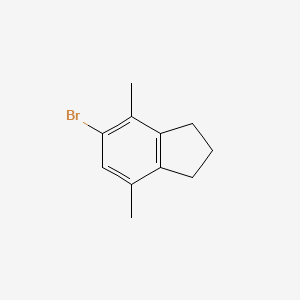
acetic acid](/img/structure/B14400810.png)

